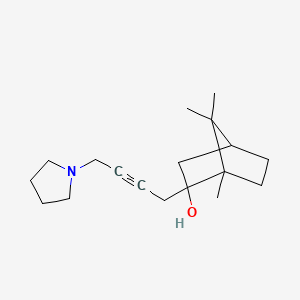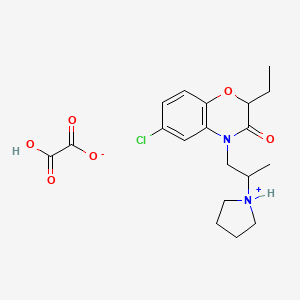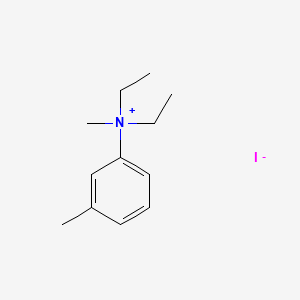
Diethylmethyl(m-tolyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethyl(m-tolyl)ammonium iodide is an organic compound with the molecular formula C12H20IN It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and an iodide anion
準備方法
Synthetic Routes and Reaction Conditions
Diethylmethyl(m-tolyl)ammonium iodide can be synthesized through a quaternization reaction. This involves the reaction of diethylamine, methyl iodide, and m-toluidine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Diethylamine reacts with methyl iodide to form diethylmethylamine.
Step 2: Diethylmethylamine then reacts with m-toluidine to form this compound.
The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Diethylmethyl(m-tolyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: These typically occur in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: These require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Complex Formation: This can occur in the presence of metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Complex Formation: The major products are metal-ammonium complexes, which can have various applications in catalysis and material science.
科学的研究の応用
Diethylmethyl(m-tolyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: The compound is used in the production of surfactants and detergents, where it helps to stabilize emulsions and improve cleaning efficiency.
作用機序
The mechanism of action of diethylmethyl(m-tolyl)ammonium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged sites on cell membranes, altering their permeability and affecting ion transport. This can lead to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
Tetramethylammonium iodide: Similar structure but with four methyl groups instead of diethyl and m-tolyl groups.
Tetraethylammonium iodide: Contains four ethyl groups instead of diethyl and m-tolyl groups.
Benzyltrimethylammonium iodide: Contains a benzyl group and three methyl groups.
Uniqueness
Diethylmethyl(m-tolyl)ammonium iodide is unique due to the presence of both diethyl and m-tolyl groups. This combination can provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required.
特性
CAS番号 |
73664-10-5 |
|---|---|
分子式 |
C12H20IN |
分子量 |
305.20 g/mol |
IUPAC名 |
diethyl-methyl-(3-methylphenyl)azanium;iodide |
InChI |
InChI=1S/C12H20N.HI/c1-5-13(4,6-2)12-9-7-8-11(3)10-12;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GPCOWNOYQPAUPX-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)C1=CC=CC(=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


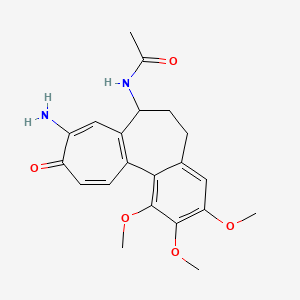
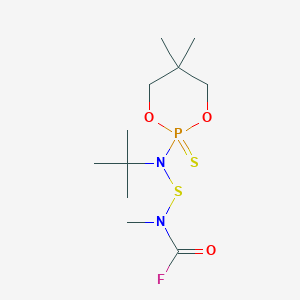
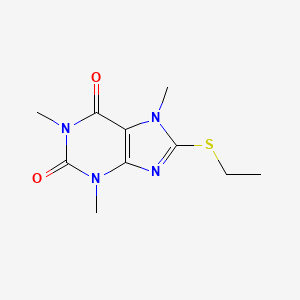
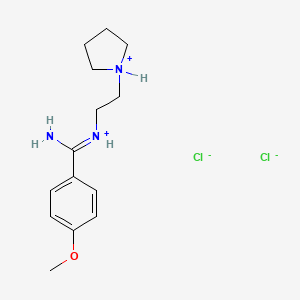
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
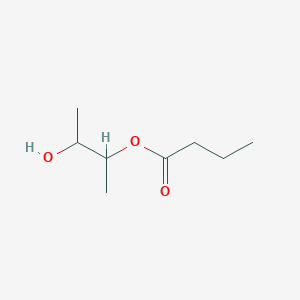

![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
